molecular formula C18H19ClN2O3 B4052786 N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide

N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide

Cat. No.: B4052786
M. Wt: 346.8 g/mol
InChI Key: GBYCBAODDJRZQZ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide is a useful research compound. Its molecular formula is C18H19ClN2O3 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.1084202 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry and Method Development

Studies have developed analytical methods for identifying and distinguishing between similar compounds, which is crucial for forensic and pharmaceutical analysis. For example, research has developed liquid chromatographic and mass spectral analysis techniques to differentiate positional isomers of certain compounds, aiding in the identification of clandestinely produced drugs (J. Deruiter, C. Clark, & F. T. Noggle, 1990).

Pharmacokinetics and Metabolism

Pharmacokinetic studies are vital for understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. Research on compounds like S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4), a non-steroidal selective androgen receptor modulator, has shown promising results in rats, indicating its potential for clinical development due to its rapid absorption, slow clearance, and moderate distribution (J. D. Kearbey, D. Wu, Wei Gao, D. Miller, & J. Dalton, 2004).

Therapeutic Agent Development

Compounds with the N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide structure have been explored for their potential therapeutic applications. For instance, studies on derivatives of this compound have investigated their anticancer, anti-inflammatory, and analgesic activities. One study synthesized a series of diamide-coupled benzophenone analogues showing promise as anticancer agents in both in-vitro cytotoxic and antiproliferative assays, as well as in-vivo models, highlighting the potential for developing potent anticancer drugs (Zabiulla, H. G. Shamanth Neralagundi, A. Bushra Begum, B. T. Prabhakar, & S. Khanum, 2016).

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-chloro-3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-11-10-16(8-9-17(11)19)24-12(2)18(23)21-15-6-4-14(5-7-15)20-13(3)22/h4-10,12H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYCBAODDJRZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=C(C=C2)NC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.